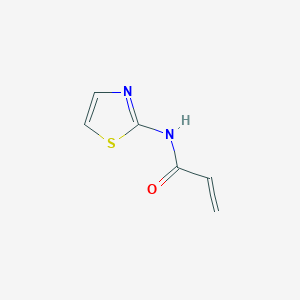
2-Acrylamidothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fatostatin is a small molecule inhibitor known for its ability to block the activation of sterol regulatory element-binding proteins (SREBPs). SREBPs are transcription factors that regulate the expression of genes involved in lipid and cholesterol biosynthesis. By inhibiting SREBPs, fatostatin disrupts lipid metabolism, making it a promising compound for research in cancer, metabolic diseases, and other conditions related to lipid dysregulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fatostatin can be synthesized through a multi-step process involving the formation of a diarylthiazole core. The synthesis typically starts with the reaction of a substituted benzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized to form the thiazole ring.
Industrial Production Methods
While specific industrial production methods for fatostatin are not widely documented, the synthesis generally follows the principles of organic synthesis, involving the use of common reagents and conditions. The process may be optimized for large-scale production by adjusting reaction parameters such as temperature, solvent, and catalyst to improve yield and purity .
Chemical Reactions Analysis
Types of Reactions
Fatostatin primarily undergoes reactions typical of organic compounds containing thiazole and aromatic rings. These reactions include:
Oxidation: Fatostatin can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions may target the aromatic rings or other functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced forms of the aromatic rings .
Scientific Research Applications
Fatostatin has a wide range of scientific research applications, including:
Cancer Research: Fatostatin has shown high antitumor activity by blocking SREBP-regulated metabolic pathways and androgen receptor signaling in prostate cancer.
Metabolic Diseases: By inhibiting SREBPs, fatostatin disrupts lipid and cholesterol biosynthesis, making it a potential therapeutic agent for metabolic disorders such as obesity and diabetes.
Immunotherapy: Fatostatin promotes anti-tumor immunity by reducing SREBP2-mediated cholesterol metabolism in tumor-infiltrating T lymphocytes.
Mechanism of Action
Fatostatin exerts its effects by binding to SREBP cleavage-activating protein (SCAP), preventing the ER-Golgi translocation of SREBPs. This inhibition blocks the activation of SREBP-1 and SREBP-2, leading to decreased transcription of lipogenic genes. The disruption of lipid metabolism results in various cellular effects, including cell cycle arrest, apoptosis, and reduced cell proliferation .
Comparison with Similar Compounds
Fatostatin is unique in its dual inhibition of SREBP-1 and SREBP-2. Similar compounds include:
PF-429242: A specific inhibitor of SREBP activation that lacks the ability to inhibit cell division, unlike fatostatin.
Fatostatin’s ability to inhibit both lipid metabolism and cell division makes it a versatile and potent compound for various research applications .
Properties
CAS No. |
117158-04-0 |
|---|---|
Molecular Formula |
C6H6N2OS |
Molecular Weight |
154.19 g/mol |
IUPAC Name |
N-(1,3-thiazol-2-yl)prop-2-enamide |
InChI |
InChI=1S/C6H6N2OS/c1-2-5(9)8-6-7-3-4-10-6/h2-4H,1H2,(H,7,8,9) |
InChI Key |
GJQQHYNZZYZIKE-UHFFFAOYSA-N |
SMILES |
C=CC(=O)NC1=NC=CS1 |
Canonical SMILES |
C=CC(=O)NC1=NC=CS1 |
Synonyms |
2-Propenamide, N-2-thiazolyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


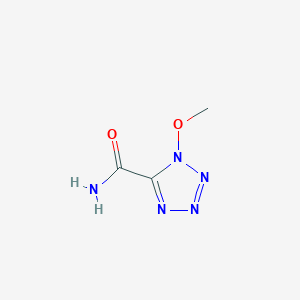

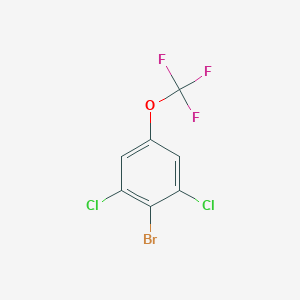
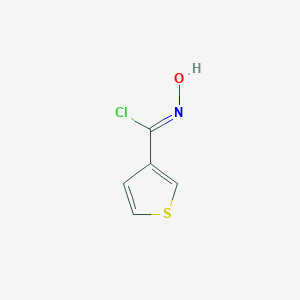
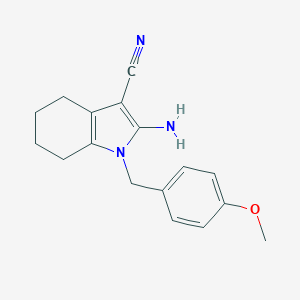
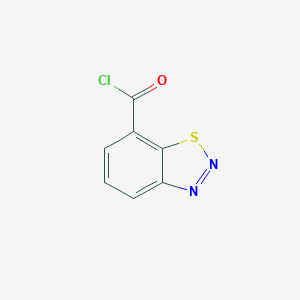
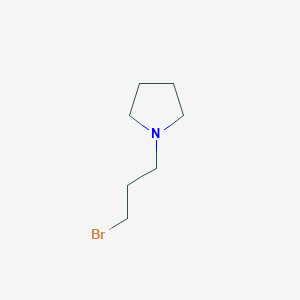
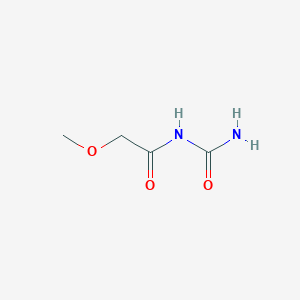
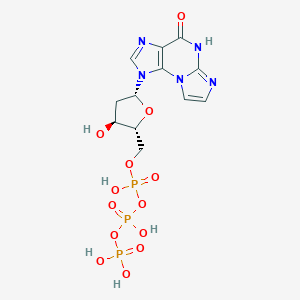
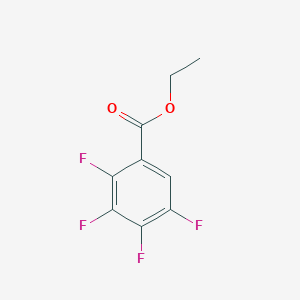
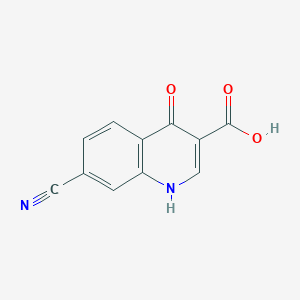
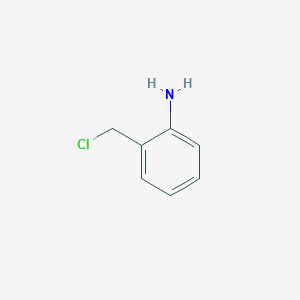
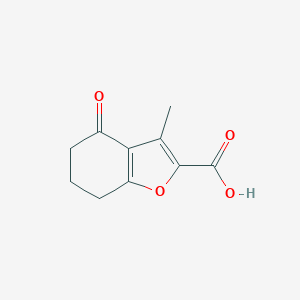
![2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B37993.png)
